Millettone Millettone Millettone is a member of isoflavanones.
Brand Name: Vulcanchem
CAS No.: 50376-38-0
VCID: VC21346389
InChI: InChI=1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1
SMILES: CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C
Molecular Formula: C22H18O6
Molecular Weight: 378.4 g/mol

Millettone

CAS No.: 50376-38-0

Cat. No.: VC21346389

Molecular Formula: C22H18O6

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Millettone - 50376-38-0

CAS No. 50376-38-0
Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
IUPAC Name (1S,14S)-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one
Standard InChI InChI=1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1
Standard InChI Key TXNSUHKZCOMFPN-MOPGFXCFSA-N
Isomeric SMILES CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C

Chemical Structure and Properties

Millettone is classified as a member of the isoflavanone family with the molecular formula C22H18O6 . Its structure is characterized by multiple oxygen-containing rings that contribute to its biological activity. The compound has a molecular weight of 378.4 g/mol and is identified by the PubChem CID 442810 .

The detailed chemoinformatic analysis of millettone reveals important physicochemical properties that influence its potential as a bioactive compound:

ParameterValueParameterValue
Molecular Weight378.38Number of Rotatable Bonds0
Heavy Atom Molecular Weight360.236Number of Rigid Bonds31
Exact Molecular Weight378.11Number of Rings6
Solubility: LogS-4.939Number of Aromatic Rings2
Solubility: LogP4.881Number of Aliphatic Rings4
Number of Hydrogen Atoms18Number of Oxygen Atoms6
Number of Carbon Atoms22Hydrogen Bond Acceptors6

The compound's relatively high LogP value of 4.881 indicates it is predominantly lipophilic, which affects its membrane permeability and distribution in biological systems . The absence of rotatable bonds (nRot = 0) suggests a rigid structure, which may contribute to its specific binding capabilities with target proteins .

Natural Sources and Occurrence

Millettone is primarily derived from various species of the Millettia genus, particularly from Millettia dura . Additionally, it has been reported in Piscidia piscipula . These plants, belonging to the Leguminosae (Fabaceae) family, are known to be rich sources of isoflavonoids that often possess significant biological activities .

The Millettia genus has been widely used in traditional medicine across different parts of the world, with various species employed to treat human and animal ailments . The presence of millettone in these plants contributes to their medicinal properties, particularly their anti-inflammatory and antioxidant effects.

Biological ActivityPrediction ScoreBiological ActivityPrediction Score
Antiviral ActivityYes (0.71)NR-PPAR-gamma0.433
Carcinogenicity0.926NR-Aromatase0.75
Blood-Brain Barrier Penetration0.055Plasma Protein Binding1.00409

These predictive values suggest millettone may have multiple pharmacological applications beyond cancer therapy . The compound's predicted antiviral activity is particularly noteworthy and may warrant further investigation, especially in the context of developing new antiviral agents.

Pharmacokinetic Properties and Drug-Likeness

Understanding the pharmacokinetic profile of millettone is essential for evaluating its potential as a drug candidate. Computational predictions provide insights into its behavior in biological systems:

ParameterValueParameterValue
Human Intestinal Absorption0.003Plasma Protein Binding1.00409
Blood-Brain Barrier Penetration0.055Volume of Distribution0.672
Fraction Unbound0.0139366Clearance12.224
Half-life0.063hERG Inhibition0.123

The compound's drug-likeness was assessed using multiple frameworks:

FrameworkAssessmentFrameworkAssessment
Lipinski's RuleAcceptedPfizer RulesRejected
GSK RulesRejectedGolden TriangleAccepted
QED (Quantitative Estimate of Drug-likeness)0.696Natural Product Likeliness2.392

Millettone passes Lipinski's Rule of Five and the Golden Triangle criteria, suggesting favorable drug-like properties, though it fails some other pharmaceutical company-specific criteria . The high natural product likeliness score aligns with its origin as a plant-derived compound.

Metabolic Interactions

Predictions regarding millettone's interactions with drug-metabolizing enzymes provide important information for understanding potential drug interactions:

EnzymeInhibition ProbabilitySubstrate Probability
CYP1A20.7560.509
CYP2C190.9710.501
CYP2C90.9090.89
CYP2D60.980.515
CYP3A40.9720.255

These high inhibition probabilities across multiple CYP enzymes suggest that millettone may potentially interact with other drugs metabolized by these enzymes . This characteristic should be carefully considered in any therapeutic development involving millettone.

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